molecular formula C14H8N2S3 B7763543 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

Cat. No.: B7763543
M. Wt: 300.4 g/mol
InChI Key: YLAJZDWKZNBCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with thienyl groups and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves a multi-step process. One common method includes the three-component condensation of cyanothioacetamide with aldehydes and amines. For instance, the reaction of cyanothioacetamide with acetaldehyde and a suitable amine under controlled conditions can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE exerts its effects is primarily through its interaction with molecular targets. For example, molecular docking studies have shown that its derivatives can bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting a potential mechanism of action in antiviral therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to the presence of thienyl groups, which impart distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of novel materials and in biological research.

Properties

IUPAC Name

2-sulfanylidene-4,6-dithiophen-2-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c15-8-10-9(12-3-1-5-18-12)7-11(16-14(10)17)13-4-2-6-19-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJZDWKZNBCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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